2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride

Salt selection Aqueous solubility Solid-state properties

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione hydrochloride (CAS 2517901-46-9; free base CAS 939793-58-5) is a saturated bicyclic heterocycle belonging to the hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione family. Its core scaffold consists of a pyrrolidine ring fused to a piperidine ring, bearing a 2-benzyl substituent on the imide nitrogen and presented as the hydrochloride salt.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75 g/mol
Cat. No. B8193409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESC1CNCC2C1C(=O)N(C2=O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C14H16N2O2.ClH/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2;1H
InChIKeyWJFZCOWEHXLYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Hydrochloride: Compound Identity, Class, and Procurement Context


2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione hydrochloride (CAS 2517901-46-9; free base CAS 939793-58-5) is a saturated bicyclic heterocycle belonging to the hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione family . Its core scaffold consists of a pyrrolidine ring fused to a piperidine ring, bearing a 2-benzyl substituent on the imide nitrogen and presented as the hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a precursor to 2-benzyl-octahydro-pyrrolo[3,4-c]pyridine derivatives via carbonyl reduction . The broader pyrrolo[3,4-c]pyridine class has been extensively investigated for analgesic, sedative, antimycobacterial, antidiabetic, antiviral, and antitumor activities .

Why Generic Substitution of 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Hydrochloride Is Not Advisable


Within the pyrrolo[3,4-c]pyridine-1,3-dione family, three key structural variables preclude generic interchangeability: (i) aromaticity of the pyridine ring (unsaturated 1H-pyrrolo[3,4-c]pyridine-1,3-diones vs. hexahydro-saturated analogs), (ii) the nature of the N-substituent (benzyl vs. cyclopropylmethyl, methyl, or aryl), and (iii) the salt form (free base vs. hydrochloride). The saturated hexahydro core confers different conformational flexibility, basicity, and metabolic stability compared to aromatic congeners, while the benzyl group provides specific lipophilicity and potential π-stacking interactions absent in N-methyl or N-cyclopropylmethyl analogs . The hydrochloride salt delivers enhanced aqueous solubility and crystallinity relative to the free base (CAS 939793-58-5), directly affecting formulation and handling in both research and scale-up settings . Class-level evidence demonstrates that subtle N-substituent changes in pyrrolo[3,4-c]pyridine-1,3-diones can alter antimycobacterial MIC by orders of magnitude, reinforcing that procurement of the exact compound is critical for reproducible results .

Quantitative Differentiation Evidence for 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

The hydrochloride salt (CAS 2517901-46-9, MW 280.75) provides quantifiably different physicochemical properties compared to the free base (CAS 939793-58-5, MW 244.29). The salt form incorporates one equivalent of HCl, increasing molecular weight by approximately 15% (36.46 Da) and introducing a protonated tertiary amine that enhances water solubility for aqueous-phase reactions and bioassays . Commercial suppliers report the hydrochloride as a crystalline solid with ≥95% purity and storage at room temperature under inert atmosphere , whereas the free base is typically supplied as a powder requiring similar storage conditions. For procurement decisions, the hydrochloride offers superior handling characteristics for aqueous formulation without compromising the core scaffold's synthetic utility—the salt can be readily converted to the free base by basic workup when needed .

Salt selection Aqueous solubility Solid-state properties Medicinal chemistry

Hexahydro (Saturated) Core vs. Aromatic Pyrrolo[3,4-c]pyridine-1,3-diones: Conformational and Synthetic Versatility

The target compound features a fully saturated hexahydro-pyrrolo[3,4-c]pyridine core, distinguishing it from the aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold (e.g., 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, CAS 18205-25-9) . The saturated core introduces a basic tertiary amine (pKa ~8-10, estimated) absent in the aromatic series, enabling salt formation (hydrochloride) and pH-dependent solubility modulation. Critically, the hexahydro core serves as a direct precursor to octahydro-pyrrolo[3,4-c]pyridine derivatives via LiAlH4 reduction of the imide carbonyls—a transformation not possible with the aromatic analog . In the antimycobacterial SAR literature, reduction of the carbonyls on the aromatic phthalimide moiety resulted in a 4-fold drop in M. tuberculosis activity for the 1-hydroxy isomer (compound 8a), while the 3-hydroxy isomer (8b) retained potency, demonstrating that core saturation profoundly impacts biological activity in this scaffold class .

Scaffold saturation Conformational flexibility Metabolic stability Synthetic intermediate

N-Benzyl Substituent: Lipophilicity and Pharmacophoric Relevance vs. N-Methyl and N-Cyclopropylmethyl Analogs

The N-benzyl group on the target compound provides distinct lipophilicity (calculated logP ~2.0-2.5, estimated from C14H17ClN2O2) compared to smaller N-substituents. Commercially available comparators include 2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (N-methyl analog) and 2-(cyclopropylmethyl)-hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (N-cyclopropylmethyl analog) . In the aromatic pyrrolo[3,4-c]pyridine-1,3-dione antimycobacterial series, extensive SAR around the N-benzyl substituent demonstrated that para-substituted benzyl analogs achieved nanomolar MIC values against M. tuberculosis H37Rv, with the frontrunner compound 5h showing MIC90 values enabling plasma exposure above the MIC90 for 6 hours when dosed at 20 mg/kg in mice . While these data are from the aromatic series, they establish that the N-benzyl group is a critical pharmacophoric element for target engagement in this scaffold class. The benzyl substituent also serves as a protecting group that can be removed by hydrogenolysis, offering a synthetic handle unavailable with N-methyl or N-cyclopropylmethyl analogs .

N-substituent SAR Lipophilicity π-stacking Antimycobacterial activity

Class-Level Analgesic Activity Benchmark: Pyrrolo[3,4-c]pyridine-1,3-diones vs. Aspirin and Morphine

Although direct analgesic data for the target compound are not yet published, structurally related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives bearing alkoxy and aminoalkyl substituents have demonstrated analgesic activity superior to aspirin (ED50 = 39.15 mg/kg) and comparable to morphine (ED50 = 2.44 mg/kg) in the mouse writhing test . Specifically, compounds 9 and 11 from the Szkatuła et al. (2020) series showed ED50 values of 3.67 mg/kg and 3.25 mg/kg respectively, approaching morphine potency while exhibiting LD50 values >1500 mg/kg—yielding a therapeutic index (LD50/ED50 ≈ 408) far superior to morphine (LD50/ED50 ≈ 57) . These class-level benchmarks establish the analgesic potential of the pyrrolo[3,4-c]pyridine-1,3-dione scaffold and provide a quantitative efficacy baseline against which the target compound—once biologically profiled—can be evaluated. The hexahydro core and benzyl substituent of the target compound represent structurally distinct starting points for analgesic SAR exploration .

Analgesic activity Writhing test ED50 Therapeutic index

Antimycobacterial Class-Level Potency: N-Benzyl Pyrrolo[3,4-c]pyridine-1,3-diones Achieve Nanomolar MIC Values

The target compound's N-benzyl substituent is a critical pharmacophoric feature validated by the antimycobacterial SAR campaign on aromatic pyrrolo[3,4-c]pyridine-1,3(2H)-diones by van der Westhuyzen et al. (2015). In this study, SAR exploration of the N-benzyl substituent yielded compounds with nanomolar activity against Mycobacterium tuberculosis H37Rv, with the frontrunner compound 5h demonstrating: MIC90 enabling plasma concentrations above MIC90 for 6 h at 20 mg/kg oral dose in mice, favorable microsomal stability (CLint <11.6 mL/min/mg across human, rat, and mouse liver microsomes), high plasma protein binding (96.7% in human), and no cytotoxicity against VERO cells (IC50 >100 μM) . Mechanism-of-action studies confirmed inhibition of the cytochrome bc1 complex via qcrB mutation resistance profiling and ΔcydKO hyper-susceptibility . While these data derive from the aromatic (unsaturated) series, the N-benzyl pharmacophore is directly shared with the target compound, providing a quantitative activity benchmark for the scaffold class. The target compound's saturated core may offer differentiated ADME properties (e.g., reduced CYP inhibition, altered logD) that warrant investigation .

Antimycobacterial M. tuberculosis Cytochrome bc1 N-benzyl SAR

Purity and Supply Consistency: Commercial Availability at ≥95% Purity Across Multiple Vendors

The hydrochloride salt is commercially available from multiple authorized suppliers at specified purity levels. BLDpharm supplies the compound at ≥95% purity (100 mg, 250 mg, 1 g quantities) , and Leyan offers the free base at 98% purity . ABCR lists the hydrochloride (Catalog AB576996) with defined physical and hazardous characteristics . This multi-vendor availability with documented purity specifications distinguishes the target compound from less accessible N-substituted hexahydro-pyrrolo[3,4-c]pyridine-1,3-diones (e.g., 5-substituted analogs) that are typically available only through custom synthesis. For procurement decisions, the documented ≥95% purity threshold, defined storage conditions (inert atmosphere, room temperature, protected from light), and multi-gram availability reduce lead time and quality uncertainty compared to custom-synthesized analogs .

Chemical purity Supply chain Quality control Procurement

Validated Application Scenarios for 2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Hydrochloride Based on Quantitative Evidence


Synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine Derivatives for CNS Drug Discovery

The target compound is a direct precursor to 2-benzyl-octahydro-pyrrolo[3,4-c]pyridine via LiAlH4-mediated reduction of the imide carbonyl groups . The resulting octahydro derivative contains a saturated bicyclic diamine core—a privileged scaffold in CNS drug discovery—with the benzyl group serving as a removable protecting group. The hydrochloride salt form of the target compound simplifies reaction setup by eliminating the need for exogenous acid in the reduction step. This synthetic route is established and reproducible, making the compound a strategic intermediate for medicinal chemistry programs targeting GPCRs, ion channels, or transporters where the octahydro-pyrrolo[3,4-c]pyridine scaffold is employed .

Analgesic Lead Optimization Leveraging Class-Validated Pyrrolo[3,4-c]pyridine-1,3-dione Scaffold

The pyrrolo[3,4-c]pyridine-1,3-dione scaffold has demonstrated analgesic activity superior to aspirin (ED50 39.15 mg/kg) with certain derivatives (compounds 9 and 11) achieving ED50 values of 3.67 and 3.25 mg/kg respectively—approaching morphine (ED50 2.44 mg/kg) while exhibiting dramatically lower toxicity (therapeutic index ~408 vs. ~57 for morphine) . The target compound, with its hexahydro core and N-benzyl substituent, represents a structurally differentiated starting point for analgesic SAR exploration. The hydrochloride salt facilitates aqueous formulation for in vivo screening, and the benzyl group can be modified or removed to probe pharmacophoric requirements .

Antimycobacterial Drug Discovery Targeting Cytochrome bc1 in M. tuberculosis

Class-level evidence confirms that N-benzyl pyrrolo[3,4-c]pyridine-1,3-diones inhibit the mycobacterial cytochrome bc1 complex with nanomolar potency, as demonstrated by qcrB resistance mutations and ΔcydKO hyper-susceptibility in M. tuberculosis . The frontrunner compound 5h (aromatic series) achieved plasma concentrations above MIC90 for 6 hours at 20 mg/kg oral dose with favorable microsomal stability across species . The target compound, bearing the identical N-benzyl pharmacophore on a saturated hexahydro core, is a logical next-generation analog for evaluating whether core saturation improves ADME properties (e.g., reduced CYP inhibition, altered logD, potentially lower plasma protein binding) while maintaining or enhancing antimycobacterial potency .

Scaffold-Hopping and Fragment-Based Drug Design Using a Saturated Bicyclic Imide Core

The hexahydro-pyrrolo[3,4-c]pyridine-1,3-dione core offers a conformationally constrained, saturated bicyclic scaffold with two differentiated nitrogen atoms (imide N2 and tertiary amine N5) suitable for parallel functionalization. This distinguishes it from both the fully aromatic pyrrolo[3,4-c]pyridine-1,3-diones (no basic amine) and the fully reduced octahydro-pyrrolo[3,4-c]pyridines (no imide carbonyls). The target compound's hydrochloride salt provides the N5 amine in protonated form, enabling chemoselective functionalization at the imide nitrogen or at N5 after basic workup. This dual-reactivity profile makes the compound valuable for fragment-based drug design and scaffold-hopping campaigns where controlled, sequential derivatization is required . The benzyl group can be cleaved by hydrogenolysis to reveal the parent imide for further diversification .

Quote Request

Request a Quote for 2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.